(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine ring and a trifluoroethanamine moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-3-boronic acid and 2,2,2-trifluoroethylamine.
Coupling Reaction: The boronic acid is coupled with the trifluoroethylamine using a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the chloropyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)boronic Acid
- (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
Uniqueness
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine moiety, which imparts distinct chemical properties and biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7Cl2F3N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
XVZANBRVGIJZKZ-FYZOBXCZSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.